molecular formula C19H19N3O3 B11412645 2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11412645
M. Wt: 337.4 g/mol
InChI Key: VURHFPHNXFDKHZ-UHFFFAOYSA-N
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Description

2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable amidine.

    Functionalization: Introduction of the hydroxy, methyl, oxo, and carboxamide groups is carried out through various organic transformations, such as oxidation, alkylation, and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: shares structural similarities with other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(3-phenylpropyl)pyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-13-9-11-22-15(12-13)21-18(24)16(19(22)25)17(23)20-10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11-12,24H,5,8,10H2,1H3,(H,20,23)

InChI Key

VURHFPHNXFDKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCC3=CC=CC=C3)O

Origin of Product

United States

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